

9-Keto Travoprost: An In-Depth Technical Guide for Endocrine System Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	9-Keto Travoprost	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Keto Travoprost, also known as 15-Keto Travoprost or 9-keto Fluprostenol, is a metabolite of the potent prostaglandin F2α analog, Travoprost. While Travoprost is a well-established therapeutic agent primarily used in ophthalmology to reduce intraocular pressure, its metabolites are of growing interest in endocrine system research. This technical guide provides a comprehensive overview of **9-Keto Travoprost**, focusing on its anticipated role as a prostaglandin E (EP) receptor agonist and its potential applications in endocrinology.

Travoprost undergoes metabolism in the body, including the oxidation of the 15-hydroxyl group, which can lead to the formation of **9-Keto Travoprost**.[1][2][3] This structural modification is significant as it is expected to shift the compound's receptor affinity from the prostaglandin F (FP) receptor towards the EP receptors, thereby altering its biological activity and suggesting a potential role in endocrine-related processes.[4][5][6]

Physicochemical Properties and Structure



Property	Value	Reference
Chemical Name	isopropyl (Z)-7-((1R, 2R, 3R)-3-hydroxy-2-((R, E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)-5-oxocyclopentyl)hept-5-enoate	[7]
Synonyms	15-Keto Travoprost, 9-keto Fluprostenol	[8][9]
CAS Number	1219032-18-4	[7]
Molecular Formula	C26H33F3O6	[10]
Molecular Weight	498.5 g/mol	[10]

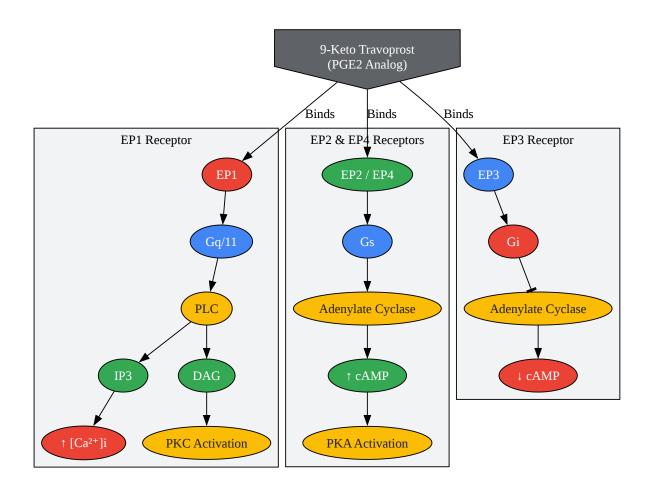
Mechanism of Action: A Shift from FP to EP Receptor Agonism

Travoprost itself is a selective full agonist at the prostaglandin F (FP) receptor.[11][12] However, the oxidation at the C-9 or C-15 position to form a keto group is anticipated to confer a strong affinity for prostaglandin E (EP) receptors, positioning **9-Keto Travoprost** as a potential PGE2 agonist.[4][5][6]

The EP receptors are a family of four G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. These receptors are widely distributed throughout the body and are involved in a myriad of physiological and pathological processes within the endocrine system, including hormone secretion, cell proliferation, and inflammation. The specific downstream signaling cascade activated by an EP receptor agonist depends on the receptor subtype.

Prostaglandin E2 (EP) Receptor Signaling Pathways





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Quantitative Data

Currently, there is a notable absence of publicly available, specific quantitative data (e.g., Ki, IC50, or EC50 values) detailing the binding affinity and functional potency of **9-Keto Travoprost** at the individual EP receptor subtypes (EP1, EP2, EP3, and EP4). While it is anticipated to act as a PGE2 agonist, further research is required to fully characterize its receptor interaction profile.



Experimental Protocols for Endocrine Research

The investigation of **9-Keto Travoprost**'s effects on the endocrine system necessitates a range of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments that can be adapted to study this compound.

In Vitro Assays for EP Receptor Agonism

1. Radioligand Binding Assay (Competitive)

This assay determines the affinity (Ki) of **9-Keto Travoprost** for a specific EP receptor subtype by measuring its ability to displace a radiolabeled ligand.

- Objective: To determine the equilibrium dissociation constant (Ki) of 9-Keto Travoprost for a specific prostanoid receptor.
- Materials:
 - Cell membranes from cell lines stably expressing the human EP receptor subtype of interest (e.g., HEK293 or CHO cells).
 - Radiolabeled ligand specific for the receptor (e.g., [3H]-PGE2).
 - Unlabeled 9-Keto Travoprost.
 - Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
 - Glass fiber filters.
 - Scintillation counter.
- Protocol:
 - Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled 9-Keto Travoprost.
 - Equilibration: Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).



- Separation: Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.
- Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
- Data Analysis: Determine the concentration of 9-Keto Travoprost that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.



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2. cAMP Measurement Assay

This functional assay measures the ability of **9-Keto Travoprost** to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger for EP2, EP3, and EP4 receptors.

- Objective: To determine the potency (EC50 or IC50) and efficacy of 9-Keto Travoprost in modulating cAMP levels through EP receptor activation.
- Materials:
 - HEK293 cells transiently or stably expressing the EP receptor subtype of interest.



- 9-Keto Travoprost.
- Forskolin (to stimulate cAMP production for Gi-coupled receptors).
- cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).
- Plate reader.
- Protocol:
 - Cell Culture: Plate the cells in a 96-well plate and allow them to adhere.
 - Stimulation: Treat the cells with varying concentrations of 9-Keto Travoprost. For EP3
 (Gi-coupled) receptors, co-stimulate with forskolin.
 - Lysis: Lyse the cells to release intracellular cAMP.
 - Detection: Measure the cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
 - Data Analysis: Plot the cAMP concentration against the log concentration of **9-Keto Travoprost** to generate a dose-response curve and determine the EC50 (for Gs-coupled receptors) or IC50 (for Gi-coupled receptors) value.



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Analytical Methods for Quantification



The accurate quantification of **9-Keto Travoprost** in biological matrices is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this purpose.

- Method: Reversed-phase HPLC-MS/MS
- Sample Preparation:
 - Liquid-Liquid Extraction or Solid-Phase Extraction: To extract 9-Keto Travoprost from biological matrices like plasma, urine, or cell culture media.
 - Derivatization (optional): To improve chromatographic properties and ionization efficiency.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column.
 - Mobile Phase: A gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
- · Mass Spectrometry Detection:
 - Ionization: Electrospray ionization (ESI) in negative or positive ion mode.
 - Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for **9-Keto Travoprost** and an internal standard would need to be determined.

Potential Applications in Endocrine System Research

Given its anticipated activity as an EP receptor agonist, **9-Keto Travoprost** could be a valuable tool for investigating a range of endocrine processes, including but not limited to:

 Reproductive Endocrinology: EP receptors play critical roles in ovulation, fertilization, implantation, and parturition.



- Metabolic Disorders: EP receptors are implicated in the regulation of glucose homeostasis, insulin secretion, and adipocyte function.
- Neuroendocrinology: Prostaglandins in the hypothalamus are involved in the regulation of hormone release from the pituitary gland.
- Bone Metabolism: EP receptors are expressed in bone cells and are involved in both bone formation and resorption.
- Inflammatory Responses: EP receptors are key mediators of inflammation, which is closely linked to many endocrine disorders.

Conclusion

9-Keto Travoprost, a metabolite of Travoprost, represents a promising research tool for the exploration of the endocrine system. Its anticipated shift in receptor selectivity from the FP to the EP receptor opens up new avenues for investigating the diverse roles of prostaglandin E2 signaling in health and disease. While quantitative data on its receptor binding and functional activity are currently limited, the experimental protocols outlined in this guide provide a solid framework for its characterization and for elucidating its potential as a modulator of endocrine function. Further research into the specific interactions of **9-Keto Travoprost** with EP receptor subtypes is warranted to fully understand its pharmacological profile and its potential as a therapeutic agent or research probe.

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- To cite this document: BenchChem. [9-Keto Travoprost: An In-Depth Technical Guide for Endocrine System Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b595657#9-keto-travoprost-in-endocrine-system-research]

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